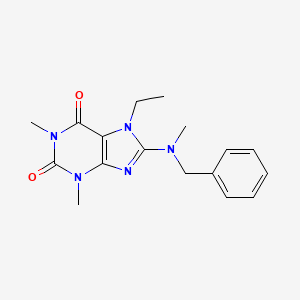

![molecular formula C7H13NO2 B2457227 8-乙基-2,5-二氧杂-8-氮杂螺[3.4]辛烷 CAS No. 1556097-32-5](/img/structure/B2457227.png)

8-乙基-2,5-二氧杂-8-氮杂螺[3.4]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

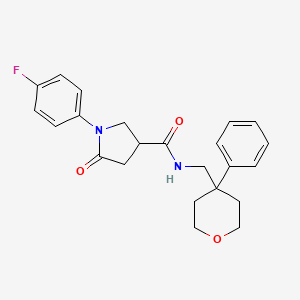

“8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane” is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to the compound , has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .

Molecular Structure Analysis

The molecular structure of “8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane” can be represented by the SMILES notation C1COC2(N1)COC2 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 200.8±40.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.7±3.0 kJ/mol . The flash point is 66.7±16.8 °C . The index of refraction is 1.509 . The molar refractivity is 28.2±0.4 cm³ . The polar surface area is 30 Ų . The polarizability is 11.2±0.5 10^-24 cm³ . The surface tension is 38.9±5.0 dyne/cm . The molar volume is 94.6±5.0 cm³ .

作用机制

The mechanism of action of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane involves the activation of the 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters in the brain. This results in altered sensory perception, mood, and cognition. 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane has also been shown to have affinity for other receptors, including the dopamine D1 and D2 receptors, which may contribute to its psychoactive effects.

Biochemical and Physiological Effects

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and altered sensory perception. It has also been shown to produce changes in mood and cognition, including euphoria, altered thinking, and visual hallucinations.

实验室实验的优点和局限性

One advantage of using 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of serotonin in the brain. However, its psychoactive effects and potential for abuse make it a challenging substance to work with. Careful consideration must be given to the dose and administration of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane in order to minimize the risk of adverse effects.

未来方向

There are several potential future directions for research on 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane in the study of circadian rhythms and sleep, as it has been shown to have effects on these processes. Finally, further research is needed to better understand the long-term effects of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane on the brain and behavior.

合成方法

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane is synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenylacetonitrile with hydrobromic acid, followed by the reaction of the resulting product with ethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学研究应用

托品烷生物碱合成

8-氮杂双环[3.2.1]辛烷骨架是托品烷生物碱家族的核心结构,该家族化合物具有令人着迷的生物活性。世界各地的研究人员都致力于这种基本结构的立体选择性制备。 虽然大多数方法涉及非对映选择性构建非环状起始原料,但一些创新的方法在生成 8-氮杂双环[3.2.1]辛烷结构的转化过程中直接实现立体化学控制,或者通过使用非手性托品酮衍生物进行对称化过程 .

化学合成的构建模块

8-乙基-2,5-二氧杂-8-氮杂螺[3.4]辛烷具有独特的分子结构,在高级化学合成中作为构建模块提供了多功能性。 它的 CAS 号 (1556097-32-5) 和分子量 (143.18 g/mol) 使其成为设计新型化合物和探索合成途径的强大工具.

催化转化

对 8-乙基-2,5-二氧杂-8-氮杂螺[3.4]辛烷衍生物的催化性能进行研究可能会揭示其在各种转化中的潜力。从不对称反应到金属催化过程,这些化合物可能有助于实现更环保、更高效的合成方法。

总之,8-乙基-2,5-二氧杂-8-氮杂螺[3.4]辛烷在从托品烷生物碱合成到材料科学的各个科学领域都提供了令人兴奋的前景。其独特的结构邀请进一步探索和创新。 🚀

属性

IUPAC Name |

8-ethyl-2,5-dioxa-8-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-3-4-10-7(8)5-9-6-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZZHPCPRBBHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC12COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

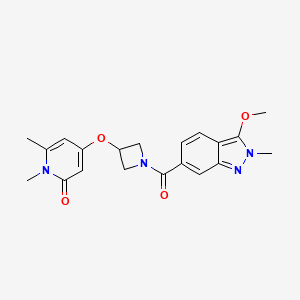

![2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2457146.png)

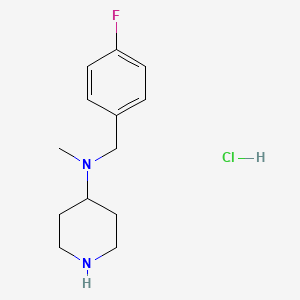

![3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2457148.png)

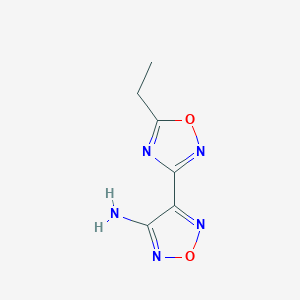

![3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2457152.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2457156.png)

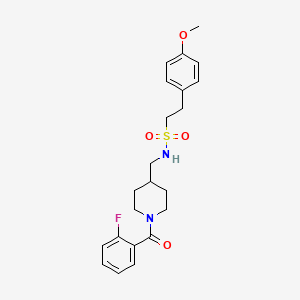

![4-chlorobenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2457157.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457158.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2457160.png)

![Methyl 4-{2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamido}benzoate](/img/structure/B2457164.png)